molecular formula C7H11N5 B111183 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile CAS No. 113513-27-2

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B111183
CAS No.: 113513-27-2
M. Wt: 165.2 g/mol
InChI Key: AALOEZGCFHDEHM-UHFFFAOYSA-N
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Description

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-aminopyridine: Another heterocyclic compound with similar functional groups but a different ring structure.

    5-amino-1,2,4-triazole: Contains an amino group and a triazole ring, used in similar applications.

    4-aminopyrazole: Similar structure but lacks the nitrile group.

Uniqueness

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino and nitrile groups, which allows for a wide range of chemical modifications and applications. Its specific ring structure also provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALOEZGCFHDEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=C(C(=NN1)N)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368490
Record name 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890609-52-6
Record name 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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